2-(3-Ethylphenyl)-2-methylpropanoic acid
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Overview
Description
2-(3-Ethylphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C12H16O2 It is a derivative of propanoic acid, where the hydrogen atoms on the alpha carbon are substituted with a 3-ethylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylphenyl)-2-methylpropanoic acid typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of 3-ethylbenzene with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro or halogen groups.
Scientific Research Applications
2-(3-Ethylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-Ethylphenyl)-2-methylpropanoic acid exerts its effects depends on its interaction with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropanoic acid: Similar structure but lacks the ethyl group on the aromatic ring.
2-(4-Ethylphenyl)-2-methylpropanoic acid: Similar structure but with the ethyl group in the para position.
2-(3-Methylphenyl)-2-methylpropanoic acid: Similar structure but with a methyl group instead of an ethyl group on the aromatic ring.
Uniqueness
2-(3-Ethylphenyl)-2-methylpropanoic acid is unique due to the specific positioning of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(3-ethylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O2/c1-4-9-6-5-7-10(8-9)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) |
InChI Key |
XVOQOIUAVJIXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)(C)C(=O)O |
Origin of Product |
United States |
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